molecular formula C12H16BrN5O2 B3047335 9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione CAS No. 137881-71-1

9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione

Cat. No.: B3047335
CAS No.: 137881-71-1
M. Wt: 342.19 g/mol
InChI Key: QESMZTQFUCEHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic xanthine derivative features a pyrimido[2,1-f]purine-2,4-dione core with a 2-bromoethyl substituent at the N-9 position and methyl groups at N-1 and N-3 (Fig. 1). It serves as a key intermediate in synthesizing ethenyl-substituted derivatives via dehydrohalogenation using ethanolic potassium hydroxide . Structural confirmation relies on UV (λmax ~300 nm, typical of 8-aminoxanthines), IR (xanthine-characteristic bands), and $^1$H NMR spectroscopy . The bromoethyl moiety enhances reactivity, enabling further functionalization for pharmacological optimization.

Properties

IUPAC Name

9-(2-bromoethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-6-3-5-17(7-4-13)11(18)14-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMZTQFUCEHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379737
Record name 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137881-71-1
Record name 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione (CAS No. 137881-71-1) is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN5O2C_{12}H_{16}BrN_{5}O_{2}. Its structure features a purine base modified with a bromoethyl group and two methyl groups. The presence of the bromoethyl moiety is significant for its biological activity as it can participate in nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For example:

  • Mechanism of Action : The compound may inhibit DNA synthesis by interfering with purine metabolism. This disruption can lead to apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7) by inducing cell cycle arrest and apoptosis.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties:

  • Inhibition of Viral Replication : Research indicates that similar purine derivatives can inhibit the replication of certain viruses by interfering with nucleotide synthesis.
  • Case Studies : In vitro assays have demonstrated that certain derivatives can reduce viral load in infected cell cultures.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in nucleotide metabolism:

  • Xanthine Oxidase Inhibition : This enzyme plays a crucial role in purine degradation. Inhibition of xanthine oxidase can lead to decreased uric acid production and may be beneficial in conditions like gout.
  • Research Findings : Studies have shown that related compounds can effectively inhibit xanthine oxidase activity in vitro.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntitumorDNA synthesis inhibition
AntiviralViral replication inhibition
Enzyme InhibitionXanthine oxidase inhibition

Comparison with Similar Compounds

Substituent Variations at the N-9 Position

The N-9 position is critical for modulating biological activity. Comparative data for selected analogues are summarized in Table 1.

Table 1: Substituent Effects at N-9 Position

Compound N-9 Substituent Key Pharmacological Activity Synthesis Method Reference
Target compound 2-Bromoethyl Intermediate for ethenyl derivatives Dehydrohalogenation of 21
Compound 20a 3,4-Dihydroxyphenethyl Potential neuroprotective activity Alkylation of hydroxyethyl
CHEMBL3093232 3-Chlorophenyl Adenosine receptor modulation Cyclization of bromoethyl
714245-09-7 3,5-Dimethylphenyl Not reported (structural analogue) Microwave-assisted synthesis
MCULE-4965656175 2-Chloro-6-fluorobenzyl MAO-B inhibition (neurodegenerative) Solvent-free microwave

Key Findings :

  • Bromoethyl group : Enhances synthetic versatility (e.g., conversion to ethenyl derivatives for receptor studies) .
  • Aryl/benzyl groups: Improve target selectivity; e.g., 3-chlorophenyl derivatives show adenosine receptor affinity, while 2-chloro-6-fluorobenzyl derivatives act as MAO-B inhibitors .

Modifications in the Tricyclic Core

Structural diversity arises from variations in the heterocyclic ring system (Table 2).

Key Findings :

  • Pyrido vs. pyrimido scaffolds: Pyrido derivatives (e.g., compound 1) exhibit higher adenosine A3 receptor selectivity due to ring expansion .
  • Imidazo-purine hybrids: Demonstrate superior serotonin transporter (SERT) inhibition compared to non-purine imidazolidines, emphasizing the purine core’s role in receptor interactions .

Substituent Position and Receptor Selectivity

The position of substituents (N-9 vs. C-7/C-8) significantly influences receptor targeting (Table 3).

Table 3: Substituent Position and Pharmacological Outcomes

Compound Substituent Position Target Receptors Activity Profile Reference
Target compound N-9 (2-bromoethyl) Intermediate (no direct activity) Synthetic precursor
Compound 20 () C-7 (bromo), C-8 (piperazinyl) 5-HT1A (agonist/partial agonist) Anxiolytic/antidepressant
Compound 18 () C-7 (arylpiperazinyl) 5-HT1A/5-HT7/D2 Mixed receptor modulation

Key Findings :

  • N-9 substituents : Primarily influence pharmacokinetics and synthetic pathways rather than direct receptor binding.
  • C-7/C-8 modifications : Critical for CNS-targeted activity; e.g., piperazinyl groups at C-8 enhance 5-HT1A affinity, while arylpiperazines at C-7 enable dual 5-HT1A/5-HT7 activity .

Physicochemical and Pharmacokinetic Comparisons

The bromoethyl group in the target compound increases molecular weight (MW = 384.2 g/mol) and lipophilicity (clogP ~2.5) compared to analogues with smaller substituents (e.g., methyl or hydroxyethyl). Hydrophobic aryl/benzyl groups (e.g., 3-chlorophenyl, MW = 345.8 g/mol, clogP = 2.3 ) enhance blood-brain barrier penetration, favoring CNS applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Reactant of Route 2
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.